



## Application Notes and Protocols: Ena-001 for Acute Respiratory Stimulation

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Compound of Interest				
Compound Name:	Ena-001			
Cat. No.:	B607590	Get Quote		

Disclaimer: **Ena-001** is an investigational compound and is not approved for use by the U.S. Food and Drug Administration (FDA). The information provided herein is for research and informational purposes only. **Ena-001** is currently being investigated for acute episodes of respiratory depression. Clinical trials have typically excluded patients with chronic respiratory conditions such as COPD, asthma, or sleep apnea.[1] Therefore, protocols for long-term infusion in chronic respiratory conditions are not available. The following application notes and protocols are synthesized from publicly available preclinical and clinical trial data for acute respiratory stimulation.

### Introduction and Mechanism of Action

**Ena-001** (formerly GAL-021) is a novel, first-in-class respiratory stimulant designed to be "agnostic," meaning it can reverse respiratory depression regardless of the underlying cause (e.g., opioids, sedatives, or physiological immaturity).[2][3] Its primary mechanism of action is the selective inhibition of the large-conductance, calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[4][5][6]

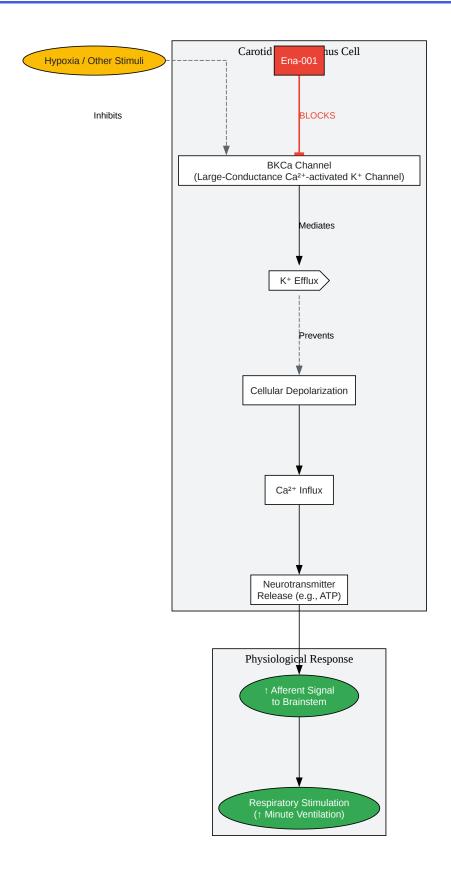
By blocking these BK channels, **Ena-001** utilizes the body's natural ventilation control system to stimulate breathing.[5][7] This peripheral action increases ventilatory drive in states of normal oxygenation (normoxia) and enhances the response to low oxygen levels (hypoxia).[2] **Ena-001** is under investigation for several acute conditions, including post-operative respiratory depression (PORD), community drug overdose, and apnea of prematurity (AOP).[5][8][9]



## **Signaling Pathway**

The diagram below illustrates the proposed mechanism of action for **Ena-001** at the carotid body.





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**Caption:** Proposed mechanism of **Ena-001** at the carotid body.



## **Quantitative Data Summary**

The following tables summarize key quantitative findings from various studies of **Ena-001**.

**Table 1: Pharmacokinetic Properties** 

Parameter	Value	Population	Study Design
Terminal Half-Life	6.33 hours	Healthy Volunteers	Single ascending dose, 2-hour IV infusion[1]

Table 2: Pharmacodynamic Effects on Respiration

Dose/Regimen	Effect on Minute Ventilation (MV)	Population	Study Context
0.4 mg/kg/h (IV)	Tended to increase MV by 9.8% (p ≈ 0.07 vs. placebo)	N/A	Alfentanil-induced respiratory depression[10][11]
1.1 mg/kg/h (IV)	Increased MV by 21.4% (p < 0.0001 vs. placebo)	N/A	Alfentanil-induced respiratory depression[10][11]
0.96, 1.44, 1.92 mg/kg/h (IV)	Dose-dependent hyperventilation	Healthy Volunteers	2-hour continuous infusion[1]
3.0 mg/kg (IV Bolus)	Rapidly reversed hypoxia and hypercapnia	Rats	Xylazine/Fentanyl- induced respiratory depression[3]
2.4 - 3.1 mg/kg (IV Bolus)	Initiated spontaneous breathing from apnea	Premature Lambs	Apnea of prematurity model[2]

## **Experimental Protocols**

The following are example protocols derived from clinical trial registrations and preclinical studies. These are not validated for general use and serve as a reference for research purposes.



# Protocol 3.1: Continuous IV Infusion for Post-Operative Respiratory Depression (PORD)

This protocol is based on the methodology for a Phase II clinical trial (NCT06137638) in subjects undergoing major elective surgery.[12]

Objective: To evaluate the efficacy of **Ena-001** in preventing PORD.

#### Materials:

- Ena-001 sterile solution for injection
- Ringer's lactate solution for dilution
- Calibrated infusion pump
- Standard monitoring equipment (ECG, SpO<sub>2</sub>, ETCO<sub>2</sub>, ABG analysis)

#### Procedure:

- Preparation: Prepare the Ena-001 infusion by diluting the stock solution in Ringer's lactate to the appropriate concentration for the subject's weight.
- Loading Dose: Immediately upon cessation of anesthesia, initiate a loading dose of 2.0 mg/kg/hr via continuous IV infusion for 20 minutes.
- Maintenance Dose: Following the loading dose, reduce the infusion rate to a maintenance dose of 1.1 mg/kg/hr.
- Monitoring: Continuously monitor vital signs, respiratory rate, oxygen saturation (SpO<sub>2</sub>), and end-tidal CO<sub>2</sub> (ETCO<sub>2</sub>). Arterial blood gas (ABG) analysis should be performed as required to monitor PaCO<sub>2</sub> and pH.
- Termination Criteria: Continue the maintenance infusion until the subject meets standard discharge criteria from the post-anesthesia care unit (PACU), such as an Aldrete score ≥ 9, or if ABG analysis reveals PaCO<sub>2</sub> < 30 mmHg with a normal pH.[12]</li>



# Protocol 3.2: Single Dose IV/IM Administration for Pharmacokinetic/Pharmacodynamic Studies

This protocol is based on a Phase I study (NCT06967259) in healthy volunteers to assess safety and PK/PD profiles.[13][14]

Objective: To assess the safety, tolerability, PK, and PD of single IV and IM doses of Ena-001.

#### Materials:

- **Ena-001** for intravenous injection (e.g., 10 mg/mL concentration)
- **Ena-001** for intramuscular injection (e.g., 30 mg/mL concentration)
- Syringes and appropriate needles
- Indwelling catheter for IV administration and blood draws
- Spirometry equipment for measuring tidal volume (Vt) and respiratory rate (f)

#### Procedure:

- Subject Screening: Ensure subjects meet inclusion criteria, including age (>18 to ≤55 years), weight (≥50 to ≤100 kg), and BMI (18 to 30 kg/m²). Exclude individuals with any history of pulmonary disease.[13]
- IV Administration:
  - Administer the assigned dose of Ena-001 as a rapid intravenous injection over 3-5 seconds via an indwelling catheter in a suitable arm vein.
- IM Administration:
  - Administer the assigned dose of Ena-001 as an intramuscular injection over 3-5 seconds, typically into the deltoid muscle.
- PK Sampling: Collect blood samples at predefined time points post-administration to determine the pharmacokinetic profile.

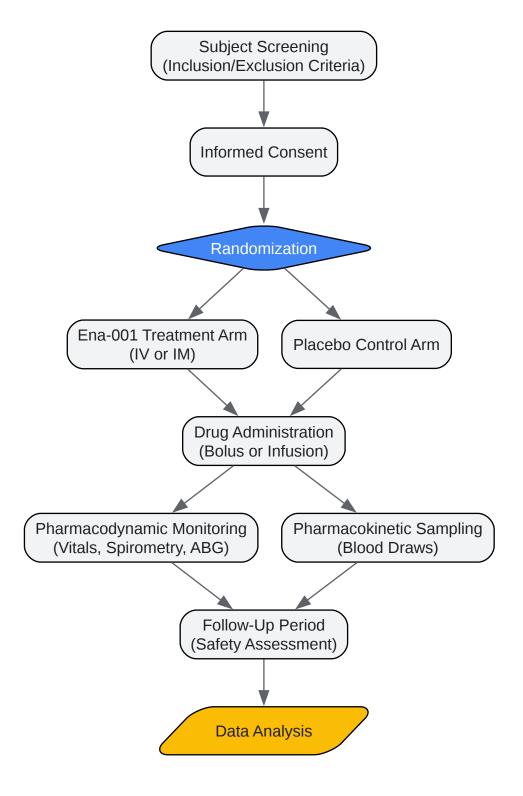


#### • PD Monitoring:

- Use spirometry to measure tidal volume and respiratory rate to calculate minute ventilation (MV).
- Monitor end-tidal carbon dioxide (ETCO<sub>2</sub>) and arterial blood gases (ABG) to assess the
  effectiveness of ventilation.
- Monitor for adverse events, with persistent hyperventilation and associated hypocarbia considered a potential serious adverse event.[13]

## **Workflow Diagram for a Clinical Trial Protocol**





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**Caption:** A generalized workflow for a placebo-controlled **Ena-001** clinical trial.



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